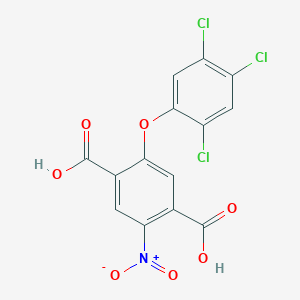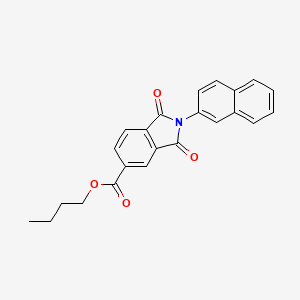![molecular formula C38H38N2O6 B11711012 N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]](/img/structure/B11711012.png)
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE is a complex organic compound with the molecular formula C38H38N2O6. This compound is part of a class of chemicals known for their unique structural properties and potential applications in various scientific fields. It is characterized by the presence of anthracene and benzamide groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 9,10-dioxo-9,10-dihydroanthracene with 4-(pentyloxy)benzoyl chloride in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-(pentyloxy)benzamide under controlled conditions to yield the final compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis often involves standard organic synthesis techniques such as refluxing, purification by column chromatography, and recrystallization.
Chemical Reactions Analysis
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzamide and anthracene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .
Scientific Research Applications
N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE include other anthracene derivatives and benzamides. For example:
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares the anthracene core but differs in the substituent groups, leading to different chemical and biological properties.
2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiazoles: These compounds also contain the anthracene moiety but are modified with thiazole groups, which can alter their reactivity and applications.
Properties
Molecular Formula |
C38H38N2O6 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
N-[9,10-dioxo-4-[(4-pentoxybenzoyl)amino]anthracen-1-yl]-4-pentoxybenzamide |
InChI |
InChI=1S/C38H38N2O6/c1-3-5-9-23-45-27-17-13-25(14-18-27)37(43)39-31-21-22-32(34-33(31)35(41)29-11-7-8-12-30(29)36(34)42)40-38(44)26-15-19-28(20-16-26)46-24-10-6-4-2/h7-8,11-22H,3-6,9-10,23-24H2,1-2H3,(H,39,43)(H,40,44) |
InChI Key |
KGWZPLMKEUGGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OCCCCC)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide](/img/structure/B11710941.png)


![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)
![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)

![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
![(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11710989.png)

![3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B11711000.png)
